

Application Notes and Protocols for Cell Viability Assays with ADTL-SA1215 Treatment

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the effect of **ADTL-SA1215** on cell viability using three common assays: MTT, XTT, and CellTiter-Glo®. The information is intended for researchers, scientists, and professionals involved in drug development and cellular biology research.

Introduction to ADTL-SA1215

ADTL-SA1215 is recognized as a first-in-class specific small-molecule activator of Sirtuin-3 (SIRT3).[1] It has been investigated for its potential to modulate autophagy, particularly in the context of triple-negative breast cancer.[1] The antiproliferative activity of **ADTL-SA1215** has been demonstrated in human MDA-MB-231 cells through a reduction in cell viability as measured by the MTT assay.[1]

Data Presentation: Quantitative Analysis of ADTL-SA1215

The following table summarizes the reported antiproliferative activity of **ADTL-SA1215** against the human MDA-MB-231 triple-negative breast cancer cell line.

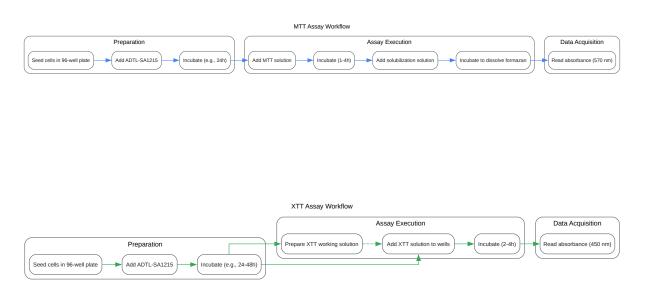


Cell Line	Assay	Incubation Time	IC50	Reference
MDA-MB-231	MTT	24 hours	2.19 μΜ	[1]

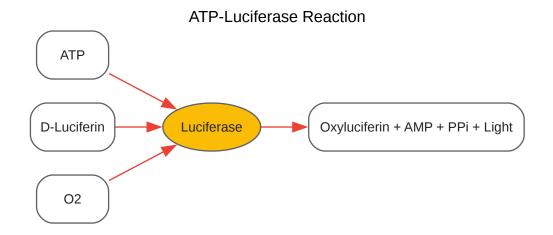
I. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The concentration of these crystals, which is proportional to the number of viable cells, is determined by dissolving them and measuring the absorbance.[3]

Experimental Workflow: MTT Assay







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